molecular formula C23H28O7 B10829519 Epimagnolin A

Epimagnolin A

Cat. No.: B10829519
M. Wt: 416.5 g/mol
InChI Key: MFIHSKBTNZNJIK-FRMGNDQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epimagnolin A typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenylpropanoids.

    Formation of the Furofuran Lignan Core: This involves a series of cyclization reactions under acidic or basic conditions to form the tetrahydrofurofuranoid structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound can be achieved through:

    Extraction from Natural Sources: Large-scale extraction from Magnolia fargesii using solvents like ethanol or methanol.

    Biotechnological Methods: Utilizing microbial fermentation processes to produce the compound from simpler precursors.

Chemical Reactions Analysis

Types of Reactions

Epimagnolin A undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized lignans.

    Reduced Derivatives: Dihydro lignans.

    Substituted Derivatives: Various functionalized lignans with altered pharmacological properties.

Scientific Research Applications

Epimagnolin A has a wide range of scientific research applications:

Comparison with Similar Compounds

Epimagnolin A is compared with other tetrahydrofurofuranoid lignans such as:

  • Eudesmin
  • Fargesin
  • Magnolin
  • Yangambin

Uniqueness

This compound is unique due to its specific inhibitory effects on UDP-glucuronosyltransferase 1A1 and 1A3 activities, which are not as pronounced in the other lignans . This makes it particularly interesting for studying drug-drug interactions and metabolic pathways.

Properties

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m0/s1

InChI Key

MFIHSKBTNZNJIK-FRMGNDQPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.